molecular formula C10H11N3O3 B14026303 3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid

3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid

Cat. No.: B14026303
M. Wt: 221.21 g/mol
InChI Key: QVIWGLYNMBWZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a pyrrolidine-1-carbonyl group at the 3-position and a carboxylic acid group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the pyrazine ring with pyrrolidine-1-carbonyl chloride under suitable conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the pyrazine ring.

Scientific Research Applications

3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit various biological activities.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are widely studied for their medicinal properties.

    Pyrazine Derivatives: These compounds are known for their diverse biological activities and applications in drug discovery.

Uniqueness

3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid is unique due to the specific combination of the pyrrolidine-1-carbonyl group and the carboxylic acid group on the pyrazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-(pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c14-9(13-5-1-2-6-13)7-8(10(15)16)12-4-3-11-7/h3-4H,1-2,5-6H2,(H,15,16)

InChI Key

QVIWGLYNMBWZHN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=NC=CN=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.